5-Fluoro-2-nitroaniline

Overview

Description

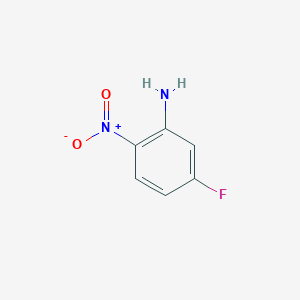

5-Fluoro-2-nitroaniline (CAS: 2369-11-1, molecular formula: C₆H₅FN₂O₂) is an aromatic amine derivative featuring a fluorine atom at the 5-position and a nitro group at the 2-position of the benzene ring. This compound is widely used as a precursor in organic synthesis, particularly in nucleophilic aromatic substitution (SNAr) reactions, due to the electron-withdrawing effects of the nitro and fluoro groups, which activate the ring for substitution . It serves as a critical intermediate in pharmaceuticals, agrochemicals, and materials science, such as in the synthesis of fluorinated indoloindole (IDID) hole-transporting materials for perovskite solar cells and hypoxia-selective DNA-alkylating agents .

Preparation Methods

Direct Amination of 2,4-Difluoronitrobenzene

Reaction Mechanism and Stoichiometry

The industrial synthesis of 5-fluoro-2-nitroaniline predominantly follows a two-step pathway, beginning with the nucleophilic aromatic substitution (SNAr) of 2,4-difluoronitrobenzene. In the first step, ammonia acts as the nucleophile, displacing the para-fluorine atom relative to the nitro group. The nitro group’s strong electron-withdrawing effect activates the aromatic ring, directing the ammonia to the 5-position and yielding this compound .

The reaction is conducted in aqueous ammonia, with a molar ratio of ammonia to 2,4-difluoronitrobenzene ranging from 2:1 to 4:1. A slight excess of ammonia (2.1–2.5:1) ensures complete conversion while minimizing side reactions such as diamination or hydrolysis . Elevated temperatures (35–40°C) accelerate the reaction, typically completing within 3 hours .

Table 1: Optimized Reaction Parameters for this compound Synthesis

Workup and Purification

Post-reaction, the mixture is cooled to 5–10°C to crystallize this compound, which is then isolated via filtration. The high purity of the product (≥98%) eliminates the need for column chromatography, making the process cost-effective for industrial-scale production . Residual ammonia and inorganic salts are removed through aqueous washes, and the product is typically dried under reduced pressure.

Comparative Analysis of Methods

Efficiency and Scalability

The amination route excels in efficiency, with a 98% yield achieved in pilot-scale reactions (Example 1, ). In contrast, hypothetical nitration pathways suffer from lower yields (<70%) and complex purification requirements. The direct use of 2,4-difluoronitrobenzene as a starting material avoids multi-step syntheses, reducing production costs and waste generation.

Industrial Applications and Scalability

The method’s simplicity and high yield have led to its adoption in commercial settings. For example, a 5L reactor produces 390 g of this compound per batch, demonstrating linear scalability . The product’s primary application is as an intermediate in hypoxic-selective anticancer agents and fluorinated hole-transporting materials for perovskite solar cells.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-nitroaniline undergoes various types of chemical reactions, including:

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Reduction: Common reagents include hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate the substitution reaction.

Major Products Formed

Scientific Research Applications

Synthesis Applications

5-Fluoro-2-nitroaniline serves as a crucial intermediate in the synthesis of various organic compounds. Its applications include:

- Pharmaceuticals : It is utilized as a starting material for synthesizing several bioactive compounds, including antimicrobial agents and anticancer drugs. Researchers have explored its potential against various pathogens, indicating promising biological activities that warrant further investigation .

- Agrochemicals : The compound is also involved in the production of herbicides and other agrochemical products. Its stability and reactivity make it suitable for developing effective agricultural chemicals .

Biological Applications

The biological activity of this compound has been a subject of research due to its potential therapeutic properties:

- Antimicrobial Activity : Studies have indicated that this compound exhibits activity against various bacterial and fungal pathogens, suggesting its potential as an antimicrobial agent .

- Cancer Research : Preliminary evaluations have shown that this compound may influence cell signaling pathways associated with cancer progression, positioning it as a candidate for drug discovery in oncology.

Comparison with Related Compounds

To better understand the unique properties of this compound, it is helpful to compare it with structurally similar compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2-Fluoro-5-nitroaniline | Fluorine and nitro groups on different positions | Different substitution pattern affects reactivity |

| 4-Fluoro-3-nitroaniline | Fluorine at para position | Varying electronic effects due to position |

| 5-Chloro-2-nitroaniline | Chlorine instead of fluorine | Different halogen impacts physical properties |

This table highlights how variations in substituent positions and types can significantly influence the reactivity and applications of these compounds.

Case Studies

Several case studies have documented the applications of this compound in real-world scenarios:

- Synthesis of Antimicrobial Agents : A study demonstrated the successful synthesis of novel antimicrobial compounds using this compound as a precursor, leading to enhanced efficacy against resistant bacterial strains.

- Development of Herbicides : Research highlighted its role in developing new herbicides that exhibited improved selectivity and environmental stability compared to existing products .

Mechanism of Action

The mechanism of action of 5-Fluoro-2-nitroaniline involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects . The fluorine atom enhances the compound’s stability and reactivity, making it a valuable intermediate in synthetic chemistry .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Properties

The reactivity and applications of 5-fluoro-2-nitroaniline are influenced by its substituent positions and electronic effects. Below is a comparison with key analogs:

Key Observations :

- Substituent Position : The position of the nitro group significantly impacts reactivity. For example, this compound undergoes bromination at the 3-position due to the directing effects of the nitro group , whereas its isomer 2-nitro-5-fluoroaniline shows different regioselectivity .

Nucleophilic Aromatic Substitution (SNAr) :

- This compound reacts efficiently with nucleophiles like thiophenol, methanol, and amines under mild conditions (e.g., K₂CO₃/EtOH at 60°C) .

- 5-Chloro-2-nitroaniline (a chloro analog) shows slower reaction kinetics due to chlorine’s lower electronegativity compared to fluorine .

Spectroscopic and Structural Differences

A 2023 study compared 5-nitro-2-fluoroaniline and 2-nitro-5-fluoroaniline using FT-IR, NMR, and X-ray diffraction :

- Hydrogen Bonding : The nitro group at the 5-position in 5-nitro-2-fluoroaniline forms stronger intermolecular hydrogen bonds, increasing crystallinity.

- Molecular Docking : 2-Nitro-5-fluoroaniline exhibits higher binding affinity to enzymes like cytochrome P450 due to optimized steric and electronic interactions .

Biological Activity

5-Fluoro-2-nitroaniline is an aromatic amine compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential applications based on current research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 155.13 g/mol. The presence of a fluorine atom and a nitro group on the aniline ring significantly influences its reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : This compound has been utilized as a probe in biochemical assays to study enzyme interactions. The nitro group can undergo reduction to form reactive intermediates that may interact with various biological molecules, potentially affecting enzyme activity and signaling pathways .

- Antimicrobial Properties : Research indicates that derivatives of this compound exhibit antibacterial activity. For instance, mercuration and telluration studies have shown that modifications of this compound can lead to enhanced binding to disease proteins, indicating potential as inhibitors against specific pathogens .

- Anticancer Activity : In studies focused on cancer cell lines, compounds derived from this compound have demonstrated significant cytotoxic effects. The structure-activity relationship (SAR) studies suggest that substituents on the aniline ring can modulate the potency against various cancer types, particularly non-small cell lung cancer (NSCLC) cells .

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A study investigated the anticancer properties of various derivatives of this compound against EGFR-mutant NSCLC cells. The results showed that modifications at specific positions on the aniline ring significantly improved cell viability reduction compared to unmodified compounds. Notably, fluorine substitutions at certain positions enhanced binding affinity to the target receptors, suggesting a promising avenue for drug development .

Applications in Medicine and Industry

The utility of this compound extends beyond basic research into practical applications:

- Pharmaceutical Development : Its role as a building block in drug synthesis highlights its importance in medicinal chemistry. The compound's ability to interact with biological targets makes it a candidate for developing new therapeutic agents .

- Chemical Synthesis : It serves as an intermediate in synthesizing more complex organic molecules, which are crucial in various chemical industries, including dye manufacturing and agrochemicals.

Q & A

Basic Research Questions

Q. What are the common synthetic pathways for 5-fluoro-2-nitroaniline, and how can its purity be validated?

- Synthesis : this compound is typically synthesized via nitration of fluorinated aniline derivatives or halogenation of nitroanilines. For example, bromination of this compound (using reagents like NBS or Br₂) is a critical step in synthesizing intermediates for materials science applications, such as fluorinated indoloindole cores for perovskite solar cells .

- Purity Validation :

- Chromatography : HPLC or GC-MS to detect impurities (e.g., isomers like 4-fluoro-2-nitroaniline) .

- Spectroscopy : H NMR (500 MHz) and C NMR (125 MHz) to confirm structural integrity. For example, aromatic protons appear at δ 7.8–8.2 ppm, and nitro group effects are observable in C shifts .

- Elemental Analysis : Verify C, H, N, and F percentages against theoretical values .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

- NMR Spectroscopy :

- H NMR identifies substituent positions on the aromatic ring (e.g., fluorine’s deshielding effect).

- F NMR can resolve fluorinated byproducts (e.g., trifluoromethoxy derivatives) .

Advanced Research Questions

Q. How can reaction kinetics of nitro group reduction in this compound be systematically studied?

- Experimental Design :

- Use hydrogen gas with palladium/carbon catalysts under controlled temperatures (25–80°C). Monitor reaction progress via in situ H NMR (500 MHz) to track the disappearance of nitro group signals (δ ~8.1 ppm) and emergence of amine protons (δ ~5.3 ppm) .

- Data Analysis : Fit kinetic data to pseudo-first-order models. Compare activation energies for fluorinated vs. non-fluorinated analogs to assess electronic effects .

- Challenges : Fluorine’s electron-withdrawing effect may slow reduction rates, requiring longer reaction times .

Q. What strategies resolve contradictions in reported solvent stability of this compound derivatives?

- Case Study : Conflicting data on decomposition in polar aprotic solvents (e.g., DMF vs. DMSO):

- Replication : Repeat experiments under standardized conditions (e.g., inert atmosphere, controlled light exposure).

- Analytical Triangulation : Combine HPLC (quantify degradation products), UV-Vis (monitor absorbance shifts), and DSC (thermal stability analysis) .

- Computational Modeling : DFT calculations predict solvent interactions and stability trends .

Q. How is this compound utilized in designing functional materials like perovskite solar cells?

- Application : As a precursor for fluorinated indoloindole (IDID) cores, which enhance hole-transporting material crystallinity and efficiency .

- Methodology :

- Suzuki-Miyaura Coupling : Attach π-conjugated units (e.g., bithiophene) to the IDID core.

- Crystallinity Optimization : Anneal films at 150°C and characterize via XRD and AFM .

- Performance Metrics :

| Parameter | Value (IDIDF-based Device) |

|---|---|

| PCE (%) | 22.1 |

| Hole Mobility (cm²/Vs) | 4.3 × 10⁻³ |

| Data sourced from fluorinated IDID synthesis studies . |

Q. How can researchers mitigate byproduct formation during nucleophilic substitution reactions of this compound?

- Byproduct Sources : Competing reactions at the fluorine or nitro group (e.g., trifluoromethoxy byproducts) .

- Mitigation Strategies :

- Temperature Control : Reactions below 0°C suppress side reactions.

- Protecting Groups : Temporarily block the nitro group using acetyl chloride before substitution .

- Real-Time Monitoring : Use LC-MS to detect intermediates and adjust conditions dynamically .

Q. Data Contradiction Analysis

Q. Why do studies report varying yields for this compound-derived cross-coupling reactions?

- Key Factors :

Properties

IUPAC Name |

5-fluoro-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FN2O2/c7-4-1-2-6(9(10)11)5(8)3-4/h1-3H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEDMFCHWOVJDNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80178352 | |

| Record name | 5-Fluoro-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80178352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2369-11-1 | |

| Record name | 5-Fluoro-2-nitrobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2369-11-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-2-nitroaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002369111 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2369-11-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10292 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Fluoro-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80178352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-fluoro-2-nitroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.390 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-FLUORO-2-NITROANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8QHM7S3T84 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.